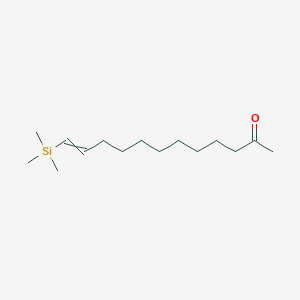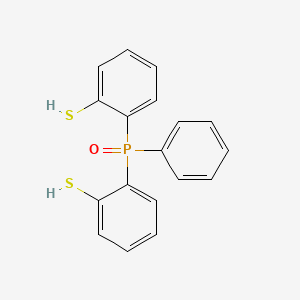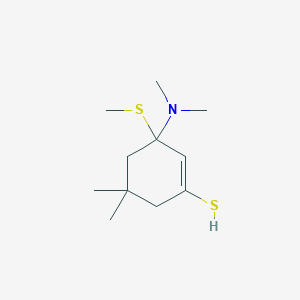
2,4,5-Triphenyl-1,3-thiaphosphole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Triphenyl-1,3-thiaphosphole is an organophosphorus compound characterized by a thiaphosphole ring substituted with three phenyl groups at the 2, 4, and 5 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenyl-1,3-thiaphosphole typically involves the reaction of a suitable phosphine precursor with sulfur and phenyl-substituted reagents. One common method includes the cyclization of a phosphine sulfide with phenyl-substituted acetylenes under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also focus on ensuring the safety and efficiency of the process.
化学反应分析
Types of Reactions: 2,4,5-Triphenyl-1,3-thiaphosphole can undergo various chemical reactions, including:
Oxidation: The thiaphosphole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiaphosphole ring to its corresponding phosphine derivative.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2,4,5-Triphenyl-1,3-thiaphosphole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis due to its ability to stabilize metal complexes.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biology and Medicine: Research is ongoing into its potential use as a bioactive molecule, particularly in the development of new pharmaceuticals and therapeutic agents.
Industry: It may be used in the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which 2,4,5-Triphenyl-1,3-thiaphosphole exerts its effects depends on its application:
In Catalysis: It acts as a ligand, coordinating to metal centers and facilitating various catalytic processes.
In Organic Electronics: The compound’s electronic properties allow it to participate in charge transport and light-emitting processes.
In Biological Systems: Its potential bioactivity may involve interactions with specific molecular targets, such as enzymes or receptors, though detailed mechanisms are still under investigation.
相似化合物的比较
2,4,5-Triphenyl-1,3-phosphole: Similar structure but lacks the sulfur atom, leading to different electronic properties.
2,4,5-Triphenyl-1,3-oxaphosphole: Contains an oxygen atom instead of sulfur, affecting its reactivity and applications.
2,4,5-Triphenyl-1,3-selenaphosphole:
Uniqueness: 2,4,5-Triphenyl-1,3-thiaphosphole is unique due to the presence of the sulfur atom in the thiaphosphole ring, which imparts distinct electronic and chemical properties compared to its oxygen and selenium analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.
属性
CAS 编号 |
113347-85-6 |
|---|---|
分子式 |
C21H15PS |
分子量 |
330.4 g/mol |
IUPAC 名称 |
2,4,5-triphenyl-1,3-thiaphosphole |
InChI |
InChI=1S/C21H15PS/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H |
InChI 键 |
IPCFAHIPZZLNFI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(SC(=P2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)

![1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one](/img/structure/B14305139.png)
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)

![2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol](/img/structure/B14305163.png)
![10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14305173.png)
![tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane](/img/structure/B14305177.png)


![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)

